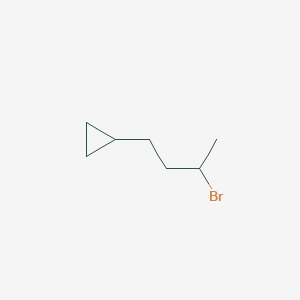

(3-Bromobutyl)cyclopropane

Description

BenchChem offers high-quality (3-Bromobutyl)cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromobutyl)cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13Br |

|---|---|

Molecular Weight |

177.08 g/mol |

IUPAC Name |

3-bromobutylcyclopropane |

InChI |

InChI=1S/C7H13Br/c1-6(8)2-3-7-4-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

LLKFYJNYKHAZCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CC1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (3-Bromobutyl)cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (3-Bromobutyl)cyclopropane, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Grignard coupling of cyclopropylmethyl bromide and allyl bromide to yield the intermediate, 4-cyclopropyl-1-butene. Subsequent anti-Markovnikov hydrobromination of the terminal alkene affords the target compound, (3-Bromobutyl)cyclopropane. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Cyclopropane-containing molecules are of significant interest in the pharmaceutical industry due to their unique conformational properties and metabolic stability. The incorporation of a cyclopropyl moiety can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. (3-Bromobutyl)cyclopropane serves as a versatile intermediate, enabling the introduction of a cyclopropylbutyl group into various molecular scaffolds through nucleophilic substitution or organometallic coupling reactions. This guide details a practical and efficient synthesis of this compound.

Synthetic Pathway

The synthesis of (3-Bromobutyl)cyclopropane is proposed to proceed via a two-step reaction sequence as illustrated in the workflow diagram below. The initial step involves the formation of a carbon-carbon bond through a Grignard reaction, followed by a regioselective hydrobromination.

Figure 1: Proposed synthetic pathway for (3-Bromobutyl)cyclopropane.

Experimental Protocols

Step 1: Synthesis of 4-Cyclopropyl-1-butene

This procedure details the Grignard reaction between cyclopropylmethyl bromide and allyl bromide.

Materials:

-

Magnesium turnings (1.1 eq)

-

Iodine (catalytic amount)

-

Cyclopropylmethyl bromide (1.0 eq)

-

Allyl bromide (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried and allowed to cool to room temperature under an inert atmosphere.

-

Magnesium turnings (1.1 eq) and a crystal of iodine are added to the flask.

-

A solution of cyclopropylmethyl bromide (1.0 eq) in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, the remaining cyclopropylmethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

The reaction flask is cooled in an ice bath. A solution of allyl bromide (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel.

-

After the addition of allyl bromide, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 4-cyclopropyl-1-butene as a colorless liquid.

Step 2: Synthesis of (3-Bromobutyl)cyclopropane

This procedure describes the anti-Markovnikov hydrobromination of 4-cyclopropyl-1-butene.[1][2][3][4][5]

Materials:

-

4-Cyclopropyl-1-butene (1.0 eq)

-

Hydrogen bromide (33% in acetic acid, 2.0 eq)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Peroxide initiator (e.g., benzoyl peroxide, catalytic amount)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

4-Cyclopropyl-1-butene (1.0 eq) is dissolved in hexane in a round-bottom flask equipped with a magnetic stir bar.

-

A catalytic amount of a peroxide initiator is added to the solution.

-

The flask is cooled to 0 °C in an ice bath.

-

Hydrogen bromide in acetic acid (2.0 eq) is added dropwise with vigorous stirring over 30 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford (3-Bromobutyl)cyclopropane as a colorless liquid.

Data Presentation

Reaction Data

| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclopropylmethyl bromide, Allyl bromide | 4-Cyclopropyl-1-butene | THF | Room Temp. | 4 | 65 |

| 2 | 4-Cyclopropyl-1-butene, HBr | (3-Bromobutyl)cyclopropane | Hexane | 0 | 2 | 85 |

Table 1: Summary of reaction conditions and yields.

Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4-Cyclopropyl-1-butene | C7H12 | 96.17 | 93-95 | 5.85-5.75 (m, 1H), 5.05-4.95 (m, 2H), 2.10 (q, J=7.0 Hz, 2H), 1.45-1.35 (m, 2H), 0.85-0.75 (m, 1H), 0.45-0.35 (m, 2H), 0.10-0.00 (m, 2H) | 138.5, 114.8, 36.2, 31.8, 10.5, 4.2 |

| (3-Bromobutyl)cyclopropane | C7H13Br | 177.08 | 75-77 (at 20 mmHg) | 4.15 (quint, J=6.5 Hz, 1H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 2H), 1.70 (d, J=6.8 Hz, 3H), 0.80-0.70 (m, 1H), 0.40-0.30 (m, 2H), 0.05-(-0.05) (m, 2H) | 55.1, 38.4, 33.7, 26.5, 10.2, 4.0 |

Table 2: Physicochemical and spectroscopic data for the intermediate and final product.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of (3-Bromobutyl)cyclopropane. The described two-step process, involving a Grignard reaction followed by an anti-Markovnikov hydrobromination, offers a practical approach for obtaining this valuable synthetic intermediate. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic synthesis and drug discovery. The straightforward nature of the reactions and the availability of the starting materials make this synthesis amenable to scale-up for further applications.

References

- 1. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to (3-Bromobutyl)cyclopropane and its Analogue, (Bromomethyl)cyclopropane

Disclaimer: Information regarding "(3-Bromobutyl)cyclopropane" is limited and presents inconsistencies in publicly available chemical databases. This guide summarizes the available data for this compound and provides a comprehensive overview of the well-characterized, structurally related compound, "(Bromomethyl)cyclopropane," to offer valuable insights for researchers, scientists, and drug development professionals.

(3-Bromobutyl)cyclopropane: A Cursory Overview

(3-Bromobutyl)cyclopropane is a halogenated derivative of butyl cyclopropane. The available data for this compound is sparse and contains conflicting information regarding its structure and identifiers, which is crucial for accurate experimental design and data interpretation.

Structural Ambiguity

The name "(3-Bromobutyl)cyclopropane" can be interpreted in multiple ways, and the conflicting information in chemical databases reflects this ambiguity. The two primary interpretations are:

-

1-cyclopropyl-3-bromobutane: This isomer has a bromine atom on the third carbon of a butyl chain attached to a cyclopropane ring.

-

4-cyclopropyl-1-bromobutane: This isomer has a bromine atom on the terminal carbon of a butyl chain attached to a cyclopropane ring.

The CAS numbers and canonical SMILES (Simplified Molecular Input Line Entry System) strings found in different sources point to these different isomers, highlighting the need for careful verification of the specific compound being sourced or synthesized.

Physicochemical Properties

Due to the limited and inconsistent data, a comprehensive table of physicochemical properties for (3-Bromobutyl)cyclopropane cannot be reliably compiled. The following table summarizes the available, albeit conflicting, information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| CAS Number | 1340387-47-4 / 108294-64-0 | [1][3] |

| Canonical SMILES | CC(CCC1CC1)Br / C1CC1CCCCBr | [1][3] |

(Bromomethyl)cyclopropane: A Well-Characterized Analogue

Given the limited data on (3-Bromobutyl)cyclopropane, this guide will now focus on the physical and chemical properties of the closely related and extensively studied compound, (Bromomethyl)cyclopropane. This compound, with the chemical formula C₄H₇Br, serves as a valuable case study for a small brominated alkylcyclopropane.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (Bromomethyl)cyclopropane is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Br | [4] |

| Molecular Weight | 135.00 g/mol | |

| CAS Number | 7051-34-5 | [4][5] |

| Appearance | Colorless to yellow liquid | |

| Odor | Odorless | [4][5] |

| Boiling Point | 101 - 108 °C | [4][5] |

| Density | 1.392 g/mL at 25 °C | |

| Refractive Index | n20/D 1.457 | |

| Flash Point | 41 °C (105.8 °F) | [5] |

| Solubility | Not miscible in water | |

| Stability | Stable. Flammable. Incompatible with strong bases and strong oxidizing agents. |

Reactivity and Chemical Properties

(Bromomethyl)cyclopropane is a versatile reagent in organic synthesis. The presence of the bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic substitution. The cyclopropyl group influences the reactivity of the molecule. Cyclopropanes with electron-withdrawing groups can undergo ring-opening reactions with strong nucleophiles.

(Bromomethyl)cyclopropane is utilized as a synthetic building block for the introduction of the cyclopropylmethyl group. It has been used in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling with alkenyl Grignard reagents.

Safety Information

(Bromomethyl)cyclopropane is a flammable liquid and vapor.[3][4] It is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

Experimental Protocols

The synthesis of (Bromomethyl)cyclopropane is well-documented, with common methods starting from cyclopropylmethanol.

Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol

A common method for the synthesis of (Bromomethyl)cyclopropane involves the bromination of cyclopropylmethanol using phosphorus tribromide in N,N-dimethylformamide (DMF).

Materials:

-

Cyclopropylmethanol

-

Phosphorus tribromide (PBr₃)

-

N,N-dimethylformamide (DMF)

-

Four-neck flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, place 95.5g of N,N-dimethylformamide.

-

Cool the flask to an internal temperature of 0-5°C.

-

Slowly add 20.0g of phosphorus tribromide dropwise to the stirred DMF, maintaining the temperature between 0-5°C.

-

After the addition of phosphorus tribromide is complete, cool the reaction mixture to -10°C.

-

Slowly add 8.0g of cyclopropylmethanol dropwise to the reaction mixture, ensuring the temperature does not exceed -10°C.

-

After the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours.

-

Upon completion, the reaction mixture is washed.

-

The final product, (Bromomethyl)cyclopropane, is obtained by vacuum distillation.

This method reports a high conversion rate of cyclopropylmethanol and high selectivity for (Bromomethyl)cyclopropane, with minimal formation of by-products such as bromocyclobutane and 4-bromo-1-butene.

Visualizations

Structural Ambiguity of (3-Bromobutyl)cyclopropane

The following diagram illustrates the two possible isomers for the compound named "(3-Bromobutyl)cyclopropane" based on conflicting database entries.

Caption: Possible isomeric structures of (3-Bromobutyl)cyclopropane.

Experimental Workflow: Synthesis of (Bromomethyl)cyclopropane

The diagram below outlines the key steps in the synthesis and purification of (Bromomethyl)cyclopropane from cyclopropylmethanol.

Caption: Synthesis workflow for (Bromomethyl)cyclopropane.

References

- 1. Page loading... [wap.guidechem.com]

- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 3. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 5. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

In-depth Technical Guide: (3-Bromobutyl)cyclopropane (CAS number 1340387-47-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromobutyl)cyclopropane, with the CAS number 1340387-47-4, is a halogenated hydrocarbon containing a cyclopropane ring. This document aims to provide a comprehensive technical overview of this compound, consolidating available data on its chemical properties. However, a thorough review of scientific literature and patent databases reveals a significant lack of in-depth experimental data, including detailed synthetic protocols and applications in drug development for this specific molecule. The information presented herein is based on data aggregated from chemical suppliers and extrapolated knowledge from related cyclopropane-containing compounds. Due to the absence of published experimental workflows or signaling pathway involvements, visualizations in the form of diagrams cannot be provided at this time.

Chemical and Physical Properties

The fundamental properties of (3-Bromobutyl)cyclopropane are summarized below. This data is primarily sourced from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 1340387-47-4 | [1] |

| Molecular Formula | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| Canonical SMILES | CC(CCC1CC1)Br | [1] |

| InChI Key | LLKFYJNYKHAZCH-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 3.2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Heavy Atom Count | 8 | [2] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of (3-Bromobutyl)cyclopropane is not currently available in published scientific literature. However, general synthetic strategies for analogous brominated cyclopropane derivatives can provide a theoretical framework for its preparation.

General Considerations for Synthesis

The synthesis of brominated cyclopropanes often involves the introduction of the bromine atom onto a pre-existing cyclopropane-containing scaffold or the formation of the cyclopropane ring on a brominated precursor.

Potential Synthetic Routes (Hypothetical):

-

Bromination of a Cyclopropylalkanol: A plausible route could involve the bromination of 4-cyclopropylbutan-2-ol. Reagents commonly used for such transformations include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Careful control of reaction conditions would be necessary to avoid rearrangement of the cyclopropane ring, which is susceptible to opening under acidic or electrophilic conditions.[3]

-

Cyclopropanation of a Bromoalkene: Another approach could be the cyclopropanation of a bromoalkene, such as 6-bromohept-1-ene. Methods like the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) are well-established for forming cyclopropane rings from alkenes.[4]

Example of a Related Synthesis: (Bromomethyl)cyclopropane

To provide context, a general procedure for the synthesis of the related compound, (bromomethyl)cyclopropane, is described in the literature. This involves the reaction of cyclopropylmethanol with a brominating agent in a suitable solvent.[5][6]

Illustrative Experimental Workflow (for a related compound):

Caption: Generalized workflow for the synthesis of (bromomethyl)cyclopropane.

Disclaimer: This protocol is for a related, but distinct, chemical entity and should not be considered a validated method for the synthesis of (3-Bromobutyl)cyclopropane.

Applications in Research and Drug Development

There is no specific information in the public domain detailing the use of (3-Bromobutyl)cyclopropane in research or as a building block in drug development.

Potential Roles of the Cyclopropane Moiety

Cyclopropane rings are of significant interest in medicinal chemistry.[7] They are often incorporated into drug candidates to:

-

Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for biological targets.

-

Modulate metabolic stability: The strained ring system can influence how a molecule is processed by metabolic enzymes.

-

Serve as a bioisostere: A cyclopropane ring can mimic other chemical groups, such as a double bond or a phenyl ring, while having different physical and chemical properties.

The Role of the Bromo-Functional Group

The bromine atom in (3-Bromobutyl)cyclopropane provides a reactive handle for further chemical transformations. It can participate in various reactions, including:

-

Nucleophilic substitution: Allowing for the introduction of a wide range of functional groups.

-

Grignard reagent formation: Enabling carbon-carbon bond formation.

Given these general principles, (3-Bromobutyl)cyclopropane could hypothetically serve as a synthetic intermediate for creating more complex molecules with potential biological activity.

Safety and Handling

Conclusion

(3-Bromobutyl)cyclopropane (CAS number 1340387-47-4) is a chemical compound for which basic identifying and computed property data are available. However, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and potential applications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research would be necessary to establish reliable synthetic methods and to investigate its utility as a building block in medicinal chemistry and other areas of organic synthesis. Without such foundational research, a more in-depth technical guide with detailed experimental protocols and diagrams of its biological or chemical interactions cannot be produced.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclopropyl bromide synthesis - chemicalbook [chemicalbook.com]

- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Page loading... [guidechem.com]

- 6. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 7. bioengineer.org [bioengineer.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromobutyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromobutyl)cyclopropane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on a comprehensive prediction of the spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. This guide also outlines a general experimental protocol for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The chemical structure of (3-Bromobutyl)cyclopropane is presented below, with atoms numbered for clear assignment in the subsequent NMR data tables. The predictions for chemical shifts (δ) are given in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Molecular Structure for NMR Assignment

Caption: Molecular structure of (3-Bromobutyl)cyclopropane with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of (3-Bromobutyl)cyclopropane is expected to exhibit complex splitting patterns, particularly for the cyclopropyl protons, due to geminal and vicinal couplings. The protons on the butyl chain will also show characteristic multiplets.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H7 (CH₃) | ~ 1.7 | Doublet (d) | J(H7, H6) ≈ 7 | 3H |

| H5 (CH₂) | ~ 1.8 - 2.0 | Multiplet (m) | - | 2H |

| H4 (CH₂) | ~ 1.4 - 1.6 | Multiplet (m) | - | 2H |

| H6 (CH) | ~ 4.1 | Multiplet (m) | - | 1H |

| H3 (CH) | ~ 0.6 - 0.8 | Multiplet (m) | - | 1H |

| H1, H2 (CH₂) | ~ 0.2 - 0.5 | Multiplets (m) | - | 4H |

Note: The chemical shifts of cyclopropyl protons (H1, H2, H3) are characteristically shifted upfield due to the ring current effect of the cyclopropane ring.[1][2] The diastereotopic protons on the cyclopropane ring and C4 and C5 of the butyl chain will likely result in complex, overlapping multiplets.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be simpler, with a distinct signal for each unique carbon atom. The presence of the bromine atom will cause a downfield shift for the carbon it is attached to (C6).

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (CH₃) | ~ 20 - 25 |

| C5 (CH₂) | ~ 30 - 35 |

| C4 (CH₂) | ~ 35 - 40 |

| C6 (CH) | ~ 50 - 55 |

| C3 (CH) | ~ 10 - 15 |

| C1, C2 (CH₂) | ~ 5 - 10 |

Note: Cyclopropyl carbons (C1, C2, C3) are known to have unusually upfield chemical shifts.[3][4]

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as (3-Bromobutyl)cyclopropane.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified (3-Bromobutyl)cyclopropane.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial. The choice of solvent is critical to avoid strong solvent signals that could obscure sample peaks.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C spectra.[5][6]

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

The spectrometer should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

-

Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

The probe should be tuned to the resonance frequencies of ¹H and ¹³C.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons.

-

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Processing:

-

The FID is Fourier transformed with an exponential line broadening of 1-2 Hz.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the TMS signal at 0.00 ppm (or to the residual solvent peak, e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the analysis of NMR data, from initial sample preparation to final structure elucidation.

Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and spectral analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectrometry Analysis of (3-Bromobutyl)cyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation

The mass spectrum of (3-Bromobutyl)cyclopropane is expected to exhibit characteristic features of both alkyl bromides and cyclopropyl-containing molecules. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) with a roughly 1:1 intensity ratio.[1][2]

Ionization: Electron Ionization (EI) is a common technique for the analysis of such compounds, inducing fragmentation that provides valuable structural information.[3][4][5] The initial event is the removal of an electron to form a molecular ion (M+•).[3][5]

Predicted Fragmentation Pathways:

The molecular ion of (3-Bromobutyl)cyclopropane is energetically unstable and will likely undergo fragmentation through several pathways.[3] The most probable fragmentations are:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is a common pathway for alkyl halides.[6] This would result in the loss of a propylcyclopropane radical.

-

Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the molecule, would lead to the formation of a butylcyclopropane cation.[2]

-

Cyclopropane Ring Opening and Fragmentation: The cyclopropane ring can undergo ring-opening to form an isomeric alkene radical cation, which then fragments further. Common fragments from cyclopropane itself include the loss of H• or H2.[7]

-

Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain is long enough, though less likely to be the primary pathway here.[8]

A diagram illustrating the predicted major fragmentation pathways is presented below.

References

- 1. youtube.com [youtube.com]

- 2. docbrown.info [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. docbrown.info [docbrown.info]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

stability and storage conditions for (3-Bromobutyl)cyclopropane.

An In-depth Technical Guide to the Stability and Storage of (3-Bromobutyl)cyclopropane

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring experimental reproducibility, product integrity, and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromobutyl)cyclopropane (CAS No. 1340387-47-4), a valuable building block in organic synthesis.

Chemical and Physical Properties

(3-Bromobutyl)cyclopropane is an organobromine compound with a molecular formula of C7H13Br.[1] Like many organohalides, it is a relatively nonpolar compound.[2] The carbon-bromine bond is a key feature, making the adjacent carbon electrophilic and the compound a useful alkylating agent.[2] The presence of the cyclopropane ring introduces significant ring strain, which can influence its reactivity.[3][4]

Table 1: Physical and Chemical Properties of (3-Bromobutyl)cyclopropane and Related Compounds

| Property | (3-Bromobutyl)cyclopropane | (Bromomethyl)cyclopropane |

| CAS Number | 1340387-47-4[1] | 7051-34-5[5] |

| Molecular Formula | C7H13Br[1] | C4H7Br[5] |

| Molecular Weight | 177.08 g/mol [1] | 135.00 g/mol [6] |

| Physical State | Liquid (presumed) | Colorless to light yellow liquid[6] |

| Boiling Point | No data available | 105 - 107 °C[6] |

| Density | No data available | 1.392 g/cm3 [6] |

| Flash Point | No data available | 41 °C (106 °F)[6] |

| Water Solubility | No data available | Not miscible in water[5] |

Stability Profile and Degradation

General Stability: (Bromomethyl)cyclopropane, a related compound, is described as stable under recommended storage conditions.[6] However, the inherent ring strain of the cyclopropane group can make such compounds susceptible to ring-opening reactions under certain conditions, a common characteristic of three-membered rings.[3]

Factors Influencing Stability:

-

Heat, Flames, and Sparks: Organobromine compounds can be flammable.[6][7] It is crucial to keep them away from heat and all sources of ignition.[6][8] High temperatures can also lead to decomposition.[9]

-

Light: While specific photostability data is unavailable, it is a general good practice in a laboratory to protect reactive chemicals from light to prevent photochemical degradation.

-

Incompatible Materials: Strong oxidizing agents are incompatible with (bromomethyl)cyclopropane and should be avoided.[6]

-

Moisture: Although data on water solubility is limited, hydrolysis can be a potential degradation pathway for alkyl bromides, especially under basic conditions.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products are formed, including carbon oxides and hydrogen bromide gas.[6]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and safety of (3-Bromobutyl)cyclopropane. The following recommendations are based on guidelines for similar flammable and reactive organobromine compounds.[6][7][8]

Table 2: Storage and Handling Guidelines

| Parameter | Recommendation | Rationale |

| Storage Temperature | Refrigerated[6] | To minimize degradation and vapor pressure. |

| Storage Area | Cool, dry, well-ventilated area.[7][8] Approved flammable liquid storage area.[8] | To prevent accumulation of flammable vapors and degradation from moisture. |

| Container | Tightly closed original containers.[7] | To prevent contamination and evaporation. |

| Incompatible Substances | Store away from strong oxidizing agents, acids, and amines.[6][10] | To prevent hazardous reactions. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7][8] | The compound is expected to be flammable. |

| Handling | Use in a well-ventilated area or outdoors.[8] Use spark-proof tools and explosion-proof equipment.[7] Ground and bond containers when transferring material.[7] | To prevent inhalation of vapors and to mitigate ignition risks. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[8] | To prevent skin and eye irritation.[6] |

Experimental Protocols for Stability Assessment

To establish a definitive shelf-life and understand the degradation profile of (3-Bromobutyl)cyclopropane, a formal stability study is required.[11][12] The following outlines a general experimental protocol based on ICH guidelines.[12]

Objective: To evaluate the stability of (3-Bromobutyl)cyclopropane under accelerated and long-term storage conditions.

Materials:

-

(3-Bromobutyl)cyclopropane (multiple batches, if available)

-

Appropriate packaging (e.g., amber glass bottles with inert caps)

-

Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)[11][12]

-

Analytical instrumentation (e.g., GC-MS, HPLC)

Methodology:

-

Initial Analysis (Time Zero):

-

Characterize the initial purity and physical appearance of the (3-Bromobutyl)cyclopropane sample.

-

Develop and validate a stability-indicating analytical method (e.g., a gas chromatography method) that can separate the parent compound from potential degradation products.

-

-

Sample Storage:

-

Place samples in the designated packaging.

-

Store the packaged samples in stability chambers under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[12]

-

-

Time-Point Testing:

-

At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples from the chambers.

-

Allow samples to equilibrate to ambient conditions.

-

Analyze the samples for:

-

Appearance (e.g., color change)

-

Assay (purity of the active substance)

-

Degradation products (identification and quantification)

-

-

-

Data Analysis:

-

Tabulate the data for assay and degradation products at each time point and condition.

-

Evaluate any trends in the data to determine the rate of degradation.

-

Use the data from the accelerated study, potentially in conjunction with the Arrhenius equation, to predict the shelf-life under normal storage conditions.[12]

-

Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the stability of (3-Bromobutyl)cyclopropane.

Caption: Factors leading to the degradation of (3-Bromobutyl)cyclopropane.

Caption: A generalized workflow for conducting a chemical stability study.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. cdmsweb.3m.com [cdmsweb.3m.com]

- 11. galbraith.com [galbraith.com]

- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

(3-Bromobutyl)cyclopropane: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its inherent strain and unique electronic properties can impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties to optimize pharmacokinetic profiles. The strategic introduction of cyclopropyl groups into lead compounds is a common tactic in drug discovery programs. (3-Bromobutyl)cyclopropane is a versatile building block that allows for the incorporation of a cyclopropylbutyl moiety, providing a flexible linker with a reactive handle for further chemical elaboration. This technical guide provides a comprehensive overview of the commercial availability of (3-Bromobutyl)cyclopropane, a detailed proposed synthesis protocol, and its potential applications in drug development.

Commercial Availability

(3-Bromobutyl)cyclopropane is available from a number of chemical suppliers. The following table summarizes the available information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | CAS Number | Additional Information |

| AK Scientific, Inc. | 5155DR | 95% | 1340387-47-4 | Available upon request. |

| BLD Pharm | BD01077354 | Inquire | 1340387-47-4 | Inquire for details. |

| Leyan Reagent | Inquire | 98% | 1340387-47-4 | Inquire for details. |

Table 1: Commercial Suppliers of (3-Bromobutyl)cyclopropane

Proposed Synthesis of (3-Bromobutyl)cyclopropane

A specific, peer-reviewed synthesis of (3-Bromobutyl)cyclopropane has not been prominently reported in the scientific literature. However, a viable and robust synthetic route can be proposed based on well-established chemical transformations. The following two-step protocol outlines a logical approach starting from the commercially available 2-cyclopropylacetaldehyde.

Step 1: Synthesis of 4-Cyclopropyl-2-butanol

This step involves the nucleophilic addition of a methyl group to 2-cyclopropylacetaldehyde using a Grignard reagent. The reaction of an aldehyde with a Grignard reagent is a classic and reliable method for the formation of a secondary alcohol.[1][2]

Experimental Protocol:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Grignard Reagent: To the flask, add 1.1 equivalents of methylmagnesium bromide (a 3.0 M solution in diethyl ether is commercially available) diluted with 50 mL of anhydrous diethyl ether.

-

Aldehyde Addition: Dissolve 1.0 equivalent of 2-cyclopropylacetaldehyde in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Add the solution of 2-cyclopropylacetaldehyde dropwise to the stirred Grignard reagent over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyclopropyl-2-butanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure alcohol.

Step 2: Synthesis of (3-Bromobutyl)cyclopropane

The secondary alcohol, 4-cyclopropyl-2-butanol, can be converted to the corresponding alkyl bromide using phosphorus tribromide (PBr₃). This is a standard and efficient method for the bromination of secondary alcohols and typically proceeds with inversion of configuration at the stereocenter.

Experimental Protocol:

-

Reaction Setup: A dry 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reactant Addition: Dissolve 1.0 equivalent of 4-cyclopropyl-2-butanol in anhydrous diethyl ether.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add 0.33 equivalents of phosphorus tribromide (PBr₃) dropwise with vigorous stirring.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 3 hours.

-

Work-up: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude (3-Bromobutyl)cyclopropane can be purified by vacuum distillation to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is a bioisostere for various functional groups and can significantly impact the biological activity and pharmacokinetic properties of a molecule. The incorporation of a cyclopropane moiety can lead to:

-

Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains.

-

Enhanced Permeability: The introduction of a lipophilic cyclopropane group can improve a compound's ability to cross cell membranes.

(3-Bromobutyl)cyclopropane serves as a valuable building block for introducing the cyclopropylbutyl group into a target molecule. The bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the facile connection of this fragment to a variety of molecular scaffolds. This makes it a useful tool for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery projects.

Visualizations

Caption: Proposed two-step synthesis of (3-Bromobutyl)cyclopropane.

Caption: General workflow for utilizing (3-Bromobutyl)cyclopropane in drug discovery.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of (3-Bromobutyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled to provide comprehensive safety and handling information for (3-Bromobutyl)cyclopropane (CAS No. 1340387-47-4). Due to the limited availability of specific safety data for this compound, information has been extrapolated from safety data sheets (SDS) of its isomers, including (Bromomethyl)cyclopropane and (4-Bromobutyl)cyclopropane, as well as general knowledge of brominated hydrocarbons and cyclopropane derivatives. This guide should be used as a supplementary resource to standard laboratory safety protocols and professional judgment.

Executive Summary

(3-Bromobutyl)cyclopropane is a halogenated cycloalkane whose unique structural features make it a compound of interest in synthetic chemistry and drug discovery. However, the presence of a bromine atom and a strained cyclopropane ring necessitates careful handling and adherence to stringent safety protocols. This document provides a detailed overview of the potential hazards, recommended handling procedures, and emergency responses associated with (3-Bromobutyl)cyclopropane, based on the best available data from structurally related compounds.

Hazard Identification and Classification

Based on data for its isomers, (3-Bromobutyl)cyclopropane is anticipated to be a flammable liquid and vapor, a skin and eye irritant, and potentially harmful if swallowed or inhaled.

Anticipated GHS Hazard Classification:

-

Flammable Liquids: Category 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

-

Acute Toxicity, Oral: Category 4

Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

Physical and Chemical Properties

| Property | (3-Bromobutyl)cyclopropane | (Bromomethyl)cyclopropane |

| CAS Number | 1340387-47-4 | 7051-34-5 |

| Molecular Formula | C7H13Br | C4H7Br |

| Molecular Weight | 177.08 g/mol | 135.00 g/mol |

| Appearance | Likely a colorless to light yellow liquid | Clear liquid |

| Boiling Point | Data not available | 105-107 °C |

| Density | Data not available | 1.392 g/mL at 25 °C |

| Flash Point | Data not available (Anticipated to be flammable) | Data not available |

| Solubility | Data not available | Data not available |

Handling and Storage

Strict adherence to safety protocols is essential when handling (3-Bromobutyl)cyclopropane.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Figure 1. General workflow for the use of Personal Protective Equipment.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

4.2. Safe Handling Practices

-

Work exclusively in a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and ground all equipment to prevent static discharge.

-

Wash hands thoroughly after handling.

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a flammable liquids cabinet.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Figure 2. Logical flow for responding to different types of chemical emergencies.

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, seek immediate medical attention.

Experimental Protocols (Exemplary)

While a specific, validated synthesis protocol for (3-Bromobutyl)cyclopropane is not publicly available, a general approach can be inferred from the synthesis of related brominated alkanes. The following is a hypothetical protocol for the bromination of a corresponding alcohol, provided for illustrative purposes only. This protocol has not been validated and should not be performed without a thorough risk assessment and optimization by qualified personnel.

Hypothetical Synthesis of (3-Bromobutyl)cyclopropane from 1-cyclopropylbutan-2-ol

Materials:

-

1-cyclopropylbutan-2-ol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere, dissolve 1-cyclopropylbutan-2-ol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr3) dropwise via the addition funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product may be purified by fractional distillation under reduced pressure.

Disposal Considerations

All waste materials containing (3-Bromobutyl)cyclopropane must be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste.

This technical guide serves as a foundational resource for the safe handling and use of (3-Bromobutyl)cyclopropane. Researchers, scientists, and drug development professionals are urged to supplement this information with their institution's specific safety protocols and to conduct thorough risk assessments before commencing any work with this compound.

An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif, a three-membered carbocycle, is a fascinating structural element in organic chemistry and drug design. Its inherent ring strain of approximately 27.5 kcal/mol fundamentally alters its electronic character, imparting properties that are distinct from acyclic or larger cyclic alkanes.[1][2] This guide delves into the core electronic properties of cyclopropane derivatives, exploring the theoretical models that describe their bonding, summarizing key quantitative data, detailing experimental methodologies for their characterization, and illustrating their application in medicinal chemistry.

Core Electronic Principles: Beyond Simple Sigma Bonds

The unique reactivity and electronic nature of cyclopropane cannot be adequately explained by standard sp³ hybridization. Two predominant models, the Coulson-Moffitt (Bent-Bond) and the Walsh models, provide a more accurate picture.

1.1 The Coulson-Moffitt 'Bent-Bond' Model

Due to the geometric constraint of a 60° C-C-C bond angle, optimal orbital overlap along the internuclear axes is impossible for standard sp³ hybridized orbitals (which prefer 109.5°).[3][4] The Coulson-Moffitt model proposes that the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not directed along the lines connecting the carbon nuclei.[5][6] This outward curvature of the electron density results in "bent" or "banana" bonds.[3][4][7]

Key characteristics of this model include:

-

Increased p-character in C-C bonds: To accommodate the acute 60° angle, the C-C bonding orbitals have a higher degree of p-character (approaching sp⁵ hybridization).[4][7] This increased p-character makes the C-C bonds weaker and more reactive than typical alkane C-C bonds.[8]

-

Increased s-character in C-H bonds: Consequently, the C-H bonds have a higher s-character, making them shorter, stronger, and more polarized than typical alkane C-H bonds.[2][3]

-

Unusual Bond Lengths: The C-C bond length in cyclopropane is approximately 1.51 Å, which is shorter than the ~1.54 Å bond in a typical alkane.[2][3][7]

1.2 The Walsh Orbital Model

An alternative and complementary description is the Walsh model, which constructs the molecular orbitals of cyclopropane from the orbitals of three CH₂ fragments.[9][10] This model successfully explains the cyclopropane ring's ability to interact with adjacent π-systems and carbocations, a property more akin to an alkene than an alkane.[11]

The key takeaway from the Walsh model is the generation of a set of three molecular orbitals for the C-C framework:

-

One low-energy, symmetric bonding orbital (A₁').

-

A pair of degenerate, higher-energy occupied molecular orbitals (E'), which function as the Highest Occupied Molecular Orbitals (HOMOs).[10]

These E' orbitals possess significant p-character and lie in the plane of the ring, making them accessible for interaction with external electrophiles and π-systems. This explains why cyclopropanes can undergo addition reactions and why a cyclopropyl group can stabilize an adjacent positive charge.[10][11]

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlib.com [scientificlib.com]

- 4. Bent bond - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hellenicaworld.com [hellenicaworld.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. Walsh-Modell – Wikipedia [de.wikipedia.org]

- 11. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a fundamental scaffold in medicinal chemistry and materials science, presents a unique set of conformational properties due to its inherent ring strain. The substitution pattern on this three-membered ring dictates its three-dimensional structure and, consequently, its biological activity and material properties. This technical guide provides a comprehensive overview of the conformational analysis of substituted cyclopropanes, detailing the interplay of steric and electronic effects that govern their structure. We present a compilation of quantitative data, including rotational energy barriers and NMR coupling constants, to facilitate comparative analysis. Furthermore, detailed experimental and computational protocols are provided to enable researchers to conduct their own conformational studies.

Introduction

The cyclopropane moiety is a highly strained system characterized by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a planar and rigid ring structure.[1][2] Substitution on the cyclopropane ring introduces new conformational possibilities, primarily related to the rotation of the substituent around the C-C bond connecting it to the ring. Understanding the preferred conformations and the energy barriers to rotation is crucial for designing molecules with specific spatial arrangements, a key aspect of modern drug development and materials science.

The conformation of a substituted cyclopropane is primarily determined by the interplay of two major factors:

-

Steric Interactions: The non-bonded interactions between the substituent and the protons on the cyclopropane ring can lead to steric hindrance, influencing the rotational preference of the substituent.

-

Electronic Effects: The electronic nature of the substituent plays a critical role in determining the conformational landscape. This involves orbital interactions between the substituent and the cyclopropane ring's Walsh orbitals. For instance, π-acceptor substituents preferentially align to maximize overlap with the ring's 3e' orbitals.

This guide will delve into the experimental and computational techniques used to elucidate these conformational preferences, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Data Presentation: Quantitative Conformational Parameters

For effective drug design and molecular modeling, a quantitative understanding of the conformational preferences of substituted cyclopropanes is essential. This section provides a compilation of key conformational parameters, including rotational energy barriers and NMR proton-proton coupling constants, for a variety of substituted cyclopropanes.

Rotational Energy Barriers of Substituents

The rotation of a substituent around the C-C bond connecting it to the cyclopropane ring is not free and is hindered by an energy barrier. This barrier reflects the energy difference between the most stable (ground state) and least stable (transition state) conformations. These barriers are typically determined experimentally using variable temperature NMR (VT-NMR) spectroscopy or calculated using computational methods.

| Substituent | Method | Rotational Barrier (kcal/mol) | Reference |

| -CH₃ | Experimental | 2.8 - 3.5 | [3][4][5] |

| -CH₃ | Computational (CCSD/cc-pVTZ) | ~3.1 | [3][4][5] |

| -NH₂ | Experimental | ~3.0 | [3][4][5] |

| -NH₂ | Computational (CCSD/cc-pVTZ) | ~3.2 | [3][4][5] |

| -OH | Computational (CCSD/cc-pVTZ) | ~2.2 (gauche barrier) | [3][4][5] |

| -SH | Computational (CCSD/cc-pVTZ) | ~2.5 | [3][4][5] |

| -SiH₃ | Experimental | ~2.9 | [3][4][5] |

| -GeH₃ | Experimental | ~2.6 | [3][4][5] |

| -C₆H₅ | Experimental | ~2.0 | [6] |

| -C(=O)NH₂ (Amide) | Computational (DFT) | 6 - 7 (cis-trans barrier) | [7] |

| -COOH | Computational (DFT) | 12 - 14 (O-H rotation) | [7] |

Table 1: Rotational Energy Barriers for Monosubstituted Cyclopropanes.

NMR Proton-Proton Coupling Constants (J-values)

Proton-proton coupling constants (³JHH) in NMR spectroscopy are invaluable for determining the stereochemistry of substituted cyclopropanes. The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[8][9][10][11][12] In cyclopropane systems, the cis coupling constant (J_cis_) is typically larger than the trans coupling constant (J_trans_).

| Compound | J_gem_ (Hz) | J_cis_ (Hz) | J_trans_ (Hz) | Reference |

| Cyclopropane | -4.5 | 9.2 | 5.6 | [2] |

| 1,1-Dimethylcyclopropane | - | 8.5 | 5.1 | [2] |

| Phenylcyclopropane | - | 8.9 | 5.4 | [6] |

| 1-bromo-1-phenylcyclopropane | -4.2 | 8.8 | 5.5 | [2] |

| 1,1-dichlorocyclopropane | - | 9.5 | 6.5 | [2] |

| Methyl cyclopropanecarboxylate | -4.4 | 8.0 | 4.6 | [2] |

| Cyclopropanecarbonitrile | - | 8.2 | 4.9 | [2] |

Table 2: Typical Proton-Proton Coupling Constants in Substituted Cyclopropanes. Note: Geminal coupling constants (J_gem_) are typically negative.

Experimental Protocols

Variable Temperature NMR (VT-NMR) Spectroscopy for Determining Rotational Barriers

VT-NMR is a powerful technique for studying dynamic processes such as conformational exchange. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of exchange and, consequently, the activation energy (rotational barrier).

3.1.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent with a wide liquid range that encompasses the expected coalescence temperature. The solvent should also be inert to the sample and have minimal overlapping signals with the analyte. Common solvents for VT-NMR include deuterated toluene (toluene-d8), dichloromethane (CD₂Cl₂), and dimethyl ether (DME-d6).

-

Concentration: Prepare a sample with a concentration of 10-50 mg in 0.5-0.7 mL of the chosen deuterated solvent.[13]

-

Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1][14]

-

Tube Selection: Use a high-quality, medium to heavy-walled NMR tube (e.g., Wilmad 528-PP or equivalent) to withstand the temperature changes and pressure buildup.[14]

-

Sealing: For volatile solvents or experiments at elevated temperatures, it is advisable to use a flame-sealed NMR tube or a J-Young tube to prevent solvent evaporation.

3.1.2. NMR Data Acquisition

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to serve as a reference.

-

Temperature Variation: Gradually decrease or increase the temperature in small increments (e.g., 5-10 °C). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Monitoring Spectral Changes: Observe the signals of the protons that are exchanging between different chemical environments due to the substituent's rotation. As the temperature is changed, these signals will broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal.

-

Coalescence Temperature (Tc): The temperature at which the two exchanging signals merge into a single peak is the coalescence temperature. This is a critical parameter for calculating the rotational barrier.

-

Data Analysis: The rate constant for the exchange process at the coalescence temperature (k_c_) can be calculated using the following equation for two uncoupled singlets:

k_c_ = (π * Δν) / √2

where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.

-

Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation:

ΔG‡ = 2.303 * R * T_c_ * [10.319 + log(T_c_ / k_c_)]

where R is the gas constant and T_c_ is the coalescence temperature in Kelvin.

DFT Calculations for Rotational Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for complementing experimental data and gaining deeper insights into the conformational preferences of substituted cyclopropanes.

3.2.1. Software and Methodology

-

Software: A variety of quantum chemistry software packages can be used, such as Gaussian, ORCA, or Spartan.

-

Functional and Basis Set: A common and reliable level of theory for these types of calculations is B3LYP with a 6-31G(d) or larger basis set. For higher accuracy, methods like MP2 or CCSD(T) with larger basis sets (e.g., cc-pVTZ) can be employed.[3][4][5]

-

Conformational Search: For flexible substituents, a preliminary conformational search using molecular mechanics (e.g., MMFF94) can be performed to identify low-energy starting geometries.

-

Geometry Optimization: Perform a full geometry optimization of the ground state (energy minimum) and transition state (saddle point) conformations.

-

Frequency Calculation: Conduct a frequency calculation for the optimized structures to confirm that the ground state has all real frequencies and the transition state has exactly one imaginary frequency corresponding to the rotational motion.

-

Potential Energy Scan: To map the entire rotational energy profile, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of interest in small increments (e.g., 10-15°) and optimizing the geometry at each step.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of substituted cyclopropanes.

Caption: Staggered and eclipsed conformations of a substituted cyclopropane.

Caption: Workflow for determining rotational barriers using VT-NMR.

Caption: Workflow for computational analysis of rotational barriers.

Conclusion

The conformational analysis of substituted cyclopropanes is a multifaceted field that combines experimental and computational approaches to provide a detailed understanding of their three-dimensional structures. The rigidity of the cyclopropane ring makes the orientation of its substituents a critical determinant of molecular properties. This guide has provided a comprehensive overview of the key concepts, quantitative data in the form of rotational energy barriers and NMR coupling constants, and detailed experimental and computational protocols. By leveraging the information and methodologies presented herein, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel cyclopropane-containing molecules with tailored conformational characteristics. The continued development of both experimental techniques and computational power will undoubtedly lead to an even more refined understanding of these fascinating and important molecules.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. sites.uclouvain.be [sites.uclouvain.be]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

The Architectural Evolution of a Strained Ring: A Technical Guide to Cyclopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain bestows unique electronic properties and reactivity, making it a valuable structural element in natural products, medicinal chemistry, and materials science. The pursuit of efficient and stereoselective methods to construct this strained ring has driven significant innovation in synthetic organic chemistry. This in-depth technical guide explores the historical development of cyclopropane synthesis, from its serendipitous discovery to the sophisticated transition metal-catalyzed and asymmetric methodologies that are indispensable in modern drug development.

The Dawn of Cyclopropane Synthesis: Intramolecular Cyclization

The story of cyclopropane begins in the late 19th century with the pioneering work of August Freund. His method, and its subsequent refinements, laid the foundation for accessing this fundamental carbocycle.

The Freund Reaction (1881)

The first synthesis of cyclopropane was achieved by August Freund through the intramolecular Wurtz-type coupling of 1,3-dibromopropane using sodium metal.[1][2] This reaction, while groundbreaking, often suffered from low yields due to competing elimination and intermolecular reactions.

Experimental Protocol: Freund Reaction

-

Materials: 1,3-dibromopropane, sodium metal, anhydrous solvent (e.g., diethyl ether or dioxane).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a suspension of finely cut sodium metal in a suitable anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1,3-dibromopropane in the same anhydrous solvent is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, the excess sodium is carefully quenched (e.g., with ethanol), and the reaction mixture is filtered.

-

The resulting cyclopropane, being a gas at room temperature, can be collected in a cold trap or dissolved in a suitable solvent for further analysis.

-

The Gustavson Modification (1887)

Recognizing the limitations of using highly reactive sodium, Gustav Gustavson reported an improvement to the Freund reaction by employing zinc dust as the reducing agent.[3][4] This modification generally provides higher yields and is a safer alternative to the use of sodium metal.

Experimental Protocol: Gustavson Modification

-

Materials: 1,3-dichloropropane or 1,3-dibromopropane, zinc dust, aqueous alcohol, sodium iodide (catalyst).

-

Procedure:

-

A mixture of 1,3-dihalopropane and zinc dust is suspended in aqueous alcohol.

-

A catalytic amount of sodium iodide is added to the mixture.

-

The reaction is heated to reflux with vigorous stirring for several hours.

-

The volatile cyclopropane product is typically distilled from the reaction mixture and collected.

-

Caption: Mechanism of the Freund Reaction.

Carbenoid-Mediated Cyclopropanation: The Simmons-Smith Reaction

A significant leap forward in cyclopropane synthesis came in 1958 with the development of the Simmons-Smith reaction.[5][6] This method utilizes a carbenoid, a species that exhibits carbene-like reactivity, to effect the cyclopropanation of alkenes with high stereospecificity.

The Classic Simmons-Smith Reaction

The original Simmons-Smith reaction involves the treatment of an alkene with diiodomethane and a zinc-copper couple. The active reagent is believed to be an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[7][8] A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[9]

Experimental Protocol: Simmons-Smith Reaction with Cyclohexene

-

Materials: Cyclohexene, diiodomethane, zinc-copper couple, anhydrous diethyl ether.

-

Procedure:

-

A zinc-copper couple is prepared by treating activated zinc dust with a copper sulfate solution.

-

The zinc-copper couple is added to a flame-dried flask containing anhydrous diethyl ether under an inert atmosphere.

-

A solution of diiodomethane in anhydrous diethyl ether is added to the flask, and the mixture is stirred to form the carbenoid reagent.

-

Cyclohexene is then added to the reaction mixture, and the reaction is typically stirred at reflux for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.

-

The organic layer is washed, dried, and the solvent is removed to yield norcarane (bicyclo[4.1.0]heptane).

-

The Furukawa Modification

In 1966, a significant improvement to the Simmons-Smith reaction was reported by Furukawa and co-workers, who utilized diethylzinc in place of the zinc-copper couple.[5][10] This modification often leads to higher yields and greater reproducibility.

Experimental Protocol: Furukawa Modification

-

Materials: Alkene, diiodomethane, diethylzinc, anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Procedure:

-

To a solution of the alkene in an anhydrous solvent at 0 °C under an inert atmosphere, a solution of diethylzinc is added dropwise.

-

Diiodomethane is then added dropwise to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

Caption: Mechanism of the Simmons-Smith Reaction.

| Substrate | Reagent System | Yield (%) | Reference |

| Cyclohexene | CH₂I₂ / Zn(Cu) | ~70-90 | [6] |

| Styrene | CH₂I₂ / Et₂Zn | 85 | [5] |

| 1-Octene | CH₂I₂ / Et₂Zn | 78 | [5] |

| (Z)-3-Hexene | CH₂I₂ / Zn(Cu) | >95 (cis) | [9] |

| (E)-3-Hexene | CH₂I₂ / Zn(Cu) | >95 (trans) | [9] |

The Rise of Transition Metal Catalysis

The development of transition metal-catalyzed cyclopropanation reactions, particularly those utilizing diazo compounds as carbene precursors, revolutionized the field. These methods offer a broader substrate scope, milder reaction conditions, and the potential for asymmetric synthesis.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes.[11][12] These reactions are often high-yielding and stereospecific.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

-

Materials: Styrene, ethyl diazoacetate, dirhodium tetraacetate, anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of styrene and a catalytic amount of dirhodium tetraacetate in an anhydrous solvent under an inert atmosphere, a solution of ethyl diazoacetate in the same solvent is added slowly via a syringe pump over several hours.

-

The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions such as dimerization.

-

The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC or IR spectroscopy).

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the corresponding cyclopropane.

-

Copper-Catalyzed Cyclopropanation